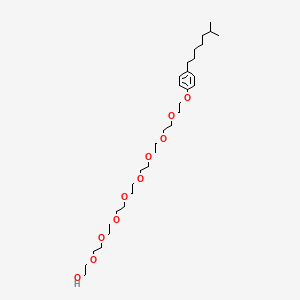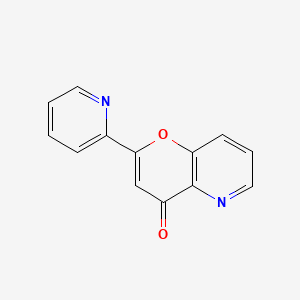
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- is a heterocyclic compound that features a fused pyrano and pyridine ring system
Vorbereitungsmethoden
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- can be achieved through several methods. One common approach involves a one-pot three-component domino protocol, which includes the reaction of N-methyl-3-nitro-4-aryl-4H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridin-2-amine with readily available starting materials . This method is known for its efficiency, yielding the desired product in good to excellent yields (83−89%).
Another eco-friendly synthesis involves the condensation of 4H-chromene-3-carbaldehydes with hetero- and carbocyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a green catalyst . This method is notable for its use of environmentally benign reagents and conditions.
Analyse Chemischer Reaktionen
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
A notable reaction involves the domino Knoevenagel-intramolecular Michael reaction sequence, which creates three new bonds (two C–C, two C–N, and one C–O) and two rings in a single step . This reaction is characterized by its short reaction time and the absence of the need for workup and column chromatographic purification.
Wissenschaftliche Forschungsanwendungen
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- can be compared to other similar compounds, such as:
4H-Pyrano[2,3-b]pyrans: These compounds share a similar fused ring system but differ in their substituent groups and specific structural features.
4-Hydroxy-2-quinolones: These compounds also feature a fused ring system but have different functional groups and reactivity.
The uniqueness of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyridinyl)- lies in its specific arrangement of rings and substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
148190-28-7 |
|---|---|
Molekularformel |
C13H8N2O2 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-pyridin-2-ylpyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-10-8-12(9-4-1-2-6-14-9)17-11-5-3-7-15-13(10)11/h1-8H |
InChI-Schlüssel |
YIGAQRQWFYUGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=O)C3=C(O2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


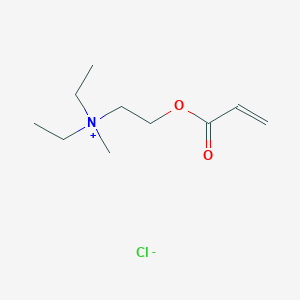

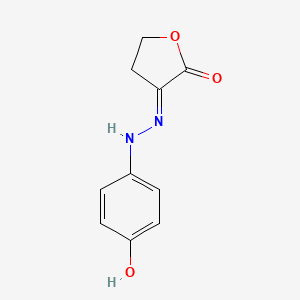
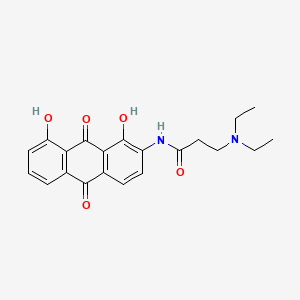
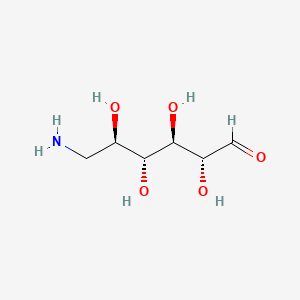
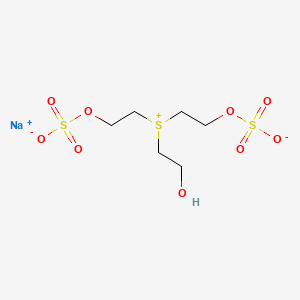
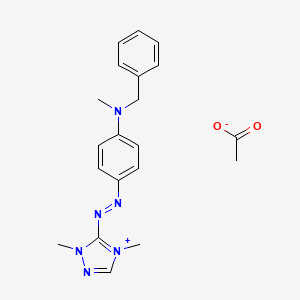

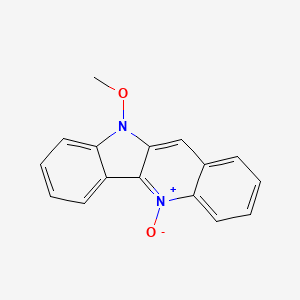


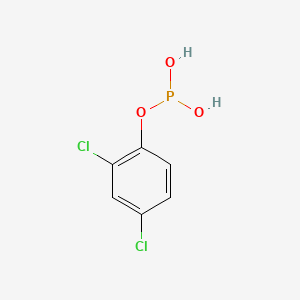
![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)
